N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-22-16-14(12-19-22)15(18-11-13-7-3-2-4-8-13)20-17(21-16)23-9-5-6-10-23/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHSOYMBBNPHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like toluene or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a therapeutic agent in several areas:
Cancer Treatment
Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, bioisosteric replacements of purine scaffolds with pyrazolo derivatives have been shown to yield potent cyclin-dependent kinase (CDK) inhibitors. These inhibitors can potentially halt the progression of cancer by interfering with cell cycle regulation .
Kinesin Spindle Protein Inhibition
A related compound was identified as a potent inhibitor of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells. This suggests that this compound could similarly possess KSP inhibitory activity, making it a candidate for further development as an anticancer drug .
Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor for various enzymes involved in disease pathways. For example, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
Data Tables
| Application Area | Activity Type | Reference |
|---|---|---|
| Cancer Treatment | CDK Inhibition | |
| Kinesin Spindle Protein | Cell Cycle Arrest | |
| Enzyme Inhibition | AChE and BuChE Inhibition |
Case Study 1: Anticancer Activity
In a study focusing on new pyrazolo[3,4-d]pyrimidine derivatives, compounds were synthesized and evaluated for their ability to inhibit CDK2. The most promising candidates exhibited low IC50 values, indicating high potency against cancer cell lines. These findings support the hypothesis that this compound could be developed as an effective anticancer agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of pyrazolo derivatives against AChE and BuChE. The results showed that certain modifications led to significant enzyme inhibition, suggesting that N-benzyl derivatives could be beneficial in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific protein kinases, such as CDK2. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine with structurally related analogs:
Structural and Functional Analogues
Key Differences and Trends
Substituent Effects on Selectivity: The pyrrolidin-1-yl group in the target compound may confer unique steric and electronic properties compared to the ethoxy (in 6-ethoxy derivatives) or chlorophenyl groups (in N-benzyl-1-(4-chlorophenyl) analogs). Pyrrolidine’s cyclic amine structure could enhance interactions with polar kinase domains . Benzyl vs.
The piperidin-3-yl group in 3-(4-phenoxyphenyl)-1-(piperidin-3-yl) analogs enhances aqueous solubility, a critical factor for intravenous administration .
Therapeutic Applications: MLN0128: Advanced to clinical trials for cancers due to mTOR inhibition . 6-Ethoxy derivative: Explored for antiparasitic applications, highlighting scaffold versatility .
Biological Activity
N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrrolidine ring and a pyrazolo[3,4-d]pyrimidine core. Its chemical formula is represented as follows:
The molecular weight of this compound is approximately 287 g/mol. The presence of the benzyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Research suggests that it may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival. The compound's ability to modulate enzyme activity is crucial for its potential therapeutic effects.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it has shown efficacy in reducing the viability of MIA PaCa-2 pancreatic cancer cells by interfering with the mTOR signaling pathway, which is critical for cell growth and metabolism .
- Induction of Apoptosis : this compound has been linked to the induction of apoptosis in cancer cells. This process involves cell cycle arrest and the activation of apoptotic markers such as phosphorylated histone H3, indicating a mechanism by which the compound can lead to cancer cell death .
- Autophagy Modulation : The compound also appears to disrupt autophagic flux by inhibiting mTORC1 reactivation under starvation conditions. This modulation can enhance the accumulation of LC3-II, a marker for autophagy, suggesting that it may serve as an autophagy modulator with anticancer properties .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicity profile is essential for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Molecular Weight | 287 g/mol |
| LogD (pH 7.4) | 0.9 |
| Caco-2 Papp A-B | 95.7–84.2 × cm/s |
| Plasma Stability (t½) | >360 min |
These parameters indicate favorable absorption characteristics and stability in plasma, suggesting that the compound could be effectively bioavailable when administered.
Case Studies
Research studies focusing on N-benzyl compounds have provided insights into their biological activities:
- Study on Autophagy Modulators : A study investigating a series of benzyl-substituted pyrazoles revealed that certain derivatives exhibited potent anticancer activities by modulating autophagy pathways and inhibiting mTORC1 activity .
- Kinesin Spindle Protein Inhibitors : Another study identified derivatives similar to N-benzyl compounds that showed significant inhibition of kinesin spindle protein (KSP), leading to mitotic arrest in cancer cells. This highlights the potential for developing new cancer therapies based on structural analogs .
Q & A
Basic: What are the standard synthetic routes for preparing N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazolo[3,4-d]pyrimidine core (e.g., 1-methyl-6-chloro derivative) with benzylamine and pyrrolidine under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Phase-transfer catalysts may enhance yield, and intermediates are purified via recrystallization from acetonitrile or ethanol .
Advanced: How can reaction conditions be optimized to minimize byproducts during alkylation of the pyrazolo[3,4-d]pyrimidine core?
Answer:
Optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example:
- Temperature: Maintain 60–80°C to balance reactivity and side reactions.
- Solvent choice: Use DMF for high solubility but switch to dichloromethane for milder conditions.
- Catalysts: Add triethylamine to scavenge HCl byproducts in alkylation steps.
Monitor progress via TLC or HPLC, and employ column chromatography for purification if recrystallization fails .
Basic: What spectroscopic techniques are used to characterize this compound’s structure?
Answer:
- 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm).
- IR: Identify amine N-H stretches (~3300 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹).
- Mass spectrometry (ESI-MS): Confirm molecular ion peaks and fragmentation patterns .
Advanced: How can structural ambiguities (e.g., tautomerism in the pyrazolo-pyrimidine core) be resolved?
Answer:
Use X-ray crystallography to determine the dominant tautomer and spatial arrangement. Complement with 2D NMR (COSY, NOESY) to map proton-proton correlations and distinguish between possible regioisomers .
Basic: What biological targets are commonly associated with pyrazolo[3,4-d]pyrimidine derivatives like this compound?
Answer:
These derivatives often target kinases (e.g., JAK, mTOR) or adenosine receptors due to structural mimicry of purine scaffolds. Specific binding can be validated via enzymatic assays or competitive binding studies using radiolabeled ligands .
Advanced: How to address conflicting bioactivity data in kinase inhibition studies?
Answer:
- Assay validation: Replicate experiments across multiple kinase panels (e.g., Eurofins KinaseProfiler).
- Off-target analysis: Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity.
- Structural modeling: Perform molecular docking to identify binding pocket interactions and explain selectivity discrepancies .
Basic: What functional groups are critical for structure-activity relationships (SAR) in this compound class?
Answer:
Key groups include:
- N-Benzyl moiety: Enhances lipophilicity and target affinity.
- Pyrrolidine substituent: Modulates solubility and hydrogen-bonding capacity.
- Pyrimidine core: Essential for π-π stacking with kinase ATP-binding sites .
Advanced: How to design derivatives with improved metabolic stability?
Answer:
- Isotere replacement: Substitute labile groups (e.g., methyl with trifluoromethyl).
- Prodrug strategies: Introduce ester or amide prodrug moieties.
- In vitro assays: Use liver microsomes or CYP450 isoforms to screen for metabolic hotspots .
Basic: What analytical methods ensure purity and stability during storage?
Answer:
- HPLC: Monitor purity (>95%) using C18 columns and UV detection.
- Thermogravimetric analysis (TGA): Assess decomposition temperatures.
- Storage: Store at –20°C in airtight, light-protected containers with desiccants .
Advanced: How to resolve discrepancies between computational docking predictions and experimental binding data?
Answer:
- Force field refinement: Use AMBER or CHARMM with explicit solvent models.
- Molecular dynamics (MD): Simulate ligand-protein interactions over 100+ ns to account for flexibility.
- Alchemical free energy calculations: Apply FEP or MM-GBSA to quantify binding energetics .
Basic: What in vitro models are suitable for preliminary pharmacokinetic profiling?
Answer:
- Caco-2 cells: Assess intestinal permeability.
- Plasma protein binding: Use equilibrium dialysis or ultrafiltration.
- Microsomal stability: Measure half-life in human liver microsomes .
Advanced: How to elucidate the mechanism of toxicity observed in cell viability assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
